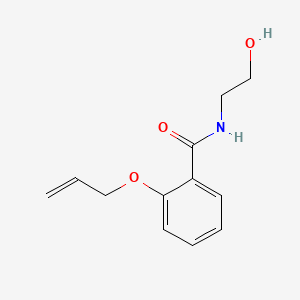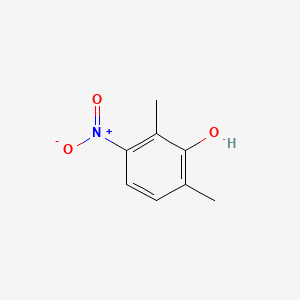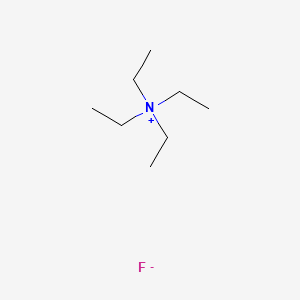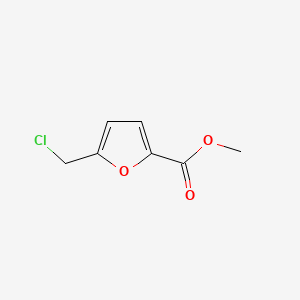
N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide: is an organic compound with the molecular formula C12H15NO3 . It contains a benzamide core with an allyloxy group at the ortho position and a beta-hydroxyethyl group attached to the nitrogen atom. This compound is characterized by its aromatic ring, secondary amide, hydroxyl group, primary alcohol, and ether functionalities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under appropriate conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with the benzamide core in the presence of a suitable catalyst.
Attachment of the Beta-Hydroxyethyl Group: The beta-hydroxyethyl group can be attached to the nitrogen atom of the benzamide core through a nucleophilic substitution reaction using a beta-hydroxyethyl halide.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide and hydroxyl functionalities.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for designing new drugs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials due to its reactive functional groups .
作用機序
The mechanism of action of N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the hydroxyl and allyloxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
類似化合物との比較
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Comparison: N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide is unique due to the presence of both allyloxy and beta-hydroxyethyl groups. These functional groups provide additional reactivity and versatility compared to similar compounds.
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-16-11-6-4-3-5-10(11)12(15)13-7-8-14/h2-6,14H,1,7-9H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLORUTUJXLHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213496 |
Source


|
| Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63887-17-2 |
Source


|
| Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)








![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)




